N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine
Description
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMLQIXIOMGTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halobenzotrifluoride Isomer Preparation
Benzotrifluoride undergoes halogenation (bromination or chlorination) to yield a meta-rich isomeric mixture (96% meta, 3% para, 1% ortho). This selectivity arises from the electron-withdrawing trifluoromethyl group directing electrophilic substitution to the meta position.
Grignard Reagent Synthesis
The halogenated mixture reacts with magnesium in tetrahydrofuran (THF) under nitrogen, catalyzed by iodine or ethylene dibromide:
$$
\text{C}7\text{H}4\text{F}3\text{X} + \text{Mg} \xrightarrow{\text{THF, I}2} \text{C}7\text{H}4\text{F}_3\text{MgX} \quad (\text{X = Cl, Br})
$$
Key parameters:
Ketene Addition via Transition Metal Catalysis
The Grignard reagent reacts with ketene (CH$$2$$=C=O) in aromatic hydrocarbons (toluene, xylene) using a transition metal–ligand–acid complex:
$$
\text{C}7\text{H}4\text{F}3\text{MgX} + \text{CH}2\text{CO} \xrightarrow{\text{Fe(AcAc)}3, \text{AcOH}} \text{C}9\text{H}7\text{F}_3\text{O}
$$
Conditions :
- Temperature: −10°C to 0°C
- Catalyst: Iron(III) acetylacetonate (0.5 mol%) with acetic acid
- Solvent: Toluene
- Yield: 75–85%.
Oximation of 3-Trifluoromethyl Acetophenone
The intermediate ketone is converted to the oxime using hydroxylamine salts:
Reaction Mechanism
$$
\text{C}9\text{H}7\text{F}3\text{O} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{C}9\text{H}9\text{F}3\text{NO} + \text{H}2\text{O} + \text{NaCl}
$$
Optimized Protocol :
Purification
Crude product is crystallized from cyclopentane or cyclohexane, achieving:
Comparative Analysis of Synthetic Routes
The patent method reduces isomer separation needs by leveraging the meta-directing effect of CF$$_3$$, whereas older routes (e.g., nitration/diazotization) require distillation to remove para/ortho byproducts.
Challenges and Innovations
Impurity Control
The patent method limits unknown impurities to <0.1% via:
Scalability Considerations
- Grignard Stability : THF solvent prevents premature decomposition.
- Ketene Handling : In situ generation minimizes safety risks.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and pharmacokinetic properties.
Case Study: Synthesis of Antibacterial Agents
Research has demonstrated that derivatives of hydroxylamines, including this compound, exhibit antibacterial and antifungal properties. A study published in ResearchGate investigated the synthesis and antimicrobial screening of trifluorinated compounds, highlighting the efficacy of such derivatives against various pathogens .
Table 1: Antimicrobial Activity of Hydroxylamine Derivatives
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | Moderate | Low |
| Other Hydroxylamine Derivatives | High | Moderate |
Agrochemical Applications
The compound is also recognized for its role as an intermediate in the synthesis of agrochemicals. Specifically, it is involved in the production of pesticides and herbicides that require trifluoromethyl groups for enhanced efficacy.
Case Study: Trifluoromethylated Agrochemicals
The synthesis process for trifluoromethylated agrochemicals often utilizes this compound as a key reagent. The introduction of the trifluoromethyl group significantly improves the biological activity of these compounds, making them more effective against pests .
Materials Science Applications
In materials science, this compound is explored for its potential in developing new materials with specific properties.
Case Study: Polymer Modifications
Research indicates that incorporating hydroxylamines into polymer matrices can enhance their thermal stability and mechanical properties. The trifluoromethyl group contributes to improved hydrophobicity and chemical resistance, making these polymers suitable for demanding applications .
Table 2: Properties of Modified Polymers
| Polymer Type | Modification Type | Enhanced Property |
|---|---|---|
| Polyurethane | Hydroxylamine incorporation | Increased durability |
| Polystyrene | Trifluoromethylation | Improved chemical resistance |
Synthetic Pathways and Innovations
The synthesis of this compound involves several innovative methods that enhance yield and purity.
Synthesis Process Overview
Recent patents describe various synthetic routes that minimize by-products and optimize reaction conditions. For instance, a method involving the reaction of trifluoromethyl acetophenone with hydroxylamine salts has shown high yields with minimal impurities .
Mechanism of Action
The mechanism of action of N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect pathways involved in inflammation, microbial growth, and other biological processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
| Compound Name | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| N-{1-[3-(Trifluoromethyl)phenyl]ethyl}hydroxylamine | Ethyl-hydroxylamine | -NH-OH (hydroxylamine) | 3-(Trifluoromethyl)phenyl |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Imide (-CONCO-) | 3-Chlorophenyl |
| Dopamine HCl | Phenethylamine | -NH₂ (amine), -OH (phenolic) | 3,4-Dihydroxyphenyl |
| Cinacalcet Intermediate (X) | Propanamide | -CONH- (amide) | 3-(Trifluoromethyl)phenyl, naphthyl |
| N-[1-[3-(Trifluoromethyl)phenyl]ethylidene]hydroxylamine (Oxime) | Ethylidene-hydroxylamine (oxime) | -N=OH (oxime) | 3-(Trifluoromethyl)phenyl |
Key Observations :
- Hydroxylamine vs. Oxime : The target compound’s hydroxylamine group (-NH-OH) is more nucleophilic and less stable than its oxime counterpart (-N=OH), which is stabilized by resonance .
- Trifluoromethyl vs. Chlorine : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to the electron-withdrawing -Cl in 3-chloro-N-phenyl-phthalimide .
- Amide vs. Hydroxylamine : Cinacalcet’s intermediate (X) contains an amide group, which is less reactive under acidic conditions than hydroxylamine .
Electronic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol. The compound features a hydroxylamine functional group attached to an ethyl chain, which is further substituted with a trifluoromethylphenyl group. The trifluoromethyl group enhances the electron-withdrawing properties of the phenyl ring, influencing both reactivity and biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The hydroxylamine moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can affect enzymatic activities and signaling pathways associated with inflammation and oxidative stress.
Key Mechanisms:
- Covalent Bond Formation : Interaction with nucleophilic residues in proteins.
- Enzyme Inhibition : Potential inhibition of enzymes linked to oxidative stress.
- Redox Reactions : Participation in redox processes, impacting cellular metabolism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage.
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pathways associated with inflammation, making it a candidate for further pharmacological exploration.
- Antimicrobial Properties : There are indications that the compound may exhibit antimicrobial activity against certain pathogens, although detailed studies are still required to confirm these effects.
Case Studies
-
Antioxidant Activity Study :
A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results showed significant radical scavenging activity compared to standard antioxidants. -
Anti-inflammatory Mechanism :
In vitro assays demonstrated that this compound reduced nitric oxide production in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent. -
Enzyme Inhibition :
The compound was tested against various enzymes involved in oxidative stress pathways. It showed promising inhibition of certain enzymes at micromolar concentrations.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar hydroxylamine derivatives:
| Compound Name | Molecular Formula | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | C₉H₁₀F₃NO | High | Moderate | Moderate |
| O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamine | C₉H₁₀F₃NO | Moderate | Low | Low |
| N-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine | C₉H₁₀F₃NO | Low | Moderate | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine, and how can reaction conditions be optimized for higher yields?
- Answer : The compound is synthesized via condensation of 1-[3-(trifluoromethyl)phenyl]ethanone with hydroxylamine hydrochloride under acidic conditions (e.g., HCl in ethanol/water). Optimization involves adjusting temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios. Yields are monitored by TLC or HPLC, with purification via recrystallization from ethanol .
Q. What analytical techniques are most effective for confirming the structural identity and purity of this compound?
- Answer : Structural confirmation uses:
- 1H/13C NMR : To verify oxime formation (C=N peak) and trifluoromethyl group presence (δ ~120 ppm in 19F NMR).
- FT-IR : C=N stretch near 1600 cm⁻¹.
- HPLC : Purity assessment with a C18 column (acetonitrile/water mobile phase) and UV detection at 255 nm .
Q. How should this compound be stored to ensure long-term stability?
- Answer : Store at -20°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis and oxidation. Stability studies on similar oximes show ≥5-year integrity when protected from light and moisture .
Advanced Research Questions
Q. What contradictory findings exist regarding the reactivity of this compound in nucleophilic addition reactions, and how can these discrepancies be resolved?
- Answer : Discrepancies in regioselectivity during Michael additions may arise from solvent polarity. Systematic studies comparing polar aprotic (DMF) vs. non-polar (THF) solvents, coupled with 1H NMR kinetic monitoring, can elucidate mechanistic pathways .
Q. How can computational modeling predict the tautomeric equilibrium between oxime and nitroso forms under physiological conditions?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level with solvent effects (PCM model) calculates energy differences. Experimental validation via variable-temperature NMR in DMSO-d6 confirms computational predictions .
Q. What strategies address challenges in crystallizing this compound for X-ray diffraction analysis?
- Answer : Slow vapor diffusion using dichloromethane/hexane at 4°C promotes crystallization. Compare with Cambridge Structural Database (CSD) entries of related trifluoromethyl oximes to refine lattice parameters .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and interaction with biological targets?
- Answer : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability. Comparative studies with non-fluorinated analogs using surface plasmon resonance (SPR) reveal binding affinity differences to enzymes like cytochrome P450 .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects.
- Data Contradiction Analysis : Employ control experiments with isotopic labeling (e.g., 15N-hydroxylamine) to trace reaction pathways.
- Computational Validation : Cross-check DFT results with spectroscopic data (e.g., UV-Vis for tautomer ratios).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
